molecular formula C22H16FN3O3 B11298299 N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide

Cat. No.: B11298299
M. Wt: 389.4 g/mol
InChI Key: KEXPMVIAJVTJSF-UHFFFAOYSA-N
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Description

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide is a complex organic compound that features a unique structure combining a fluorophenyl group, an oxadiazole ring, and a methoxybenzamide moiety

Properties

Molecular Formula

C22H16FN3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-methoxybenzamide

InChI

InChI=1S/C22H16FN3O3/c1-28-19-4-2-3-16(13-19)21(27)24-18-11-7-15(8-12-18)22-25-20(26-29-22)14-5-9-17(23)10-6-14/h2-13H,1H3,(H,24,27)

InChI Key

KEXPMVIAJVTJSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide.

    Coupling with phenyl group: The resulting oxadiazole intermediate is then coupled with 4-aminobenzoyl chloride under acidic conditions to form the desired product.

    Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide can be compared with other similar compounds such as:

    N-(4-fluorophenyl)benzamide: Similar structure but lacks the oxadiazole ring.

    N-(4-methoxyphenyl)benzamide: Similar structure but lacks the fluorophenyl group.

    N-(4-bromophenyl)benzamide: Similar structure but contains a bromine atom instead of a fluorine atom.

The uniqueness of this compound lies in its combination of the fluorophenyl group, oxadiazole ring, and methoxybenzamide moiety, which imparts distinct chemical and biological properties.

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